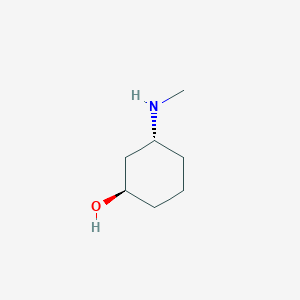

(1R,3R)-3-Methylamino-cyclohexanol

CAS No.:

Cat. No.: VC13759587

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | (1R,3R)-3-(methylamino)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |

| Standard InChI Key | HQAAWQKUJZFQLK-RNFRBKRXSA-N |

| Isomeric SMILES | CN[C@@H]1CCC[C@H](C1)O |

| SMILES | CNC1CCCC(C1)O |

| Canonical SMILES | CNC1CCCC(C1)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a cyclohexanol backbone with a methylamino (-NHCH₃) substituent at the 3-position. The (1R,3R) configuration indicates that both chiral centers (C1 and C3) exhibit R stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules. This spatial arrangement influences molecular interactions, particularly in enantioselective biological systems.

Key structural parameters:

The chair conformation of the cyclohexane ring likely positions the hydroxyl (-OH) and methylamino groups in equatorial orientations to minimize steric strain, though this remains speculative without crystallographic data.

Physicochemical Characteristics

While experimental data specific to the (1R,3R) isomer are sparse, properties can be extrapolated from related compounds:

The compound’s solubility in organic solvents (e.g., ethanol, dichloromethane) is expected to be higher due to its cyclohexane backbone.

Synthesis and Stereochemical Control

Chiral Resolution Strategies

The synthesis of enantiomerically pure (1R,3R)-3-Methylamino-cyclohexanol presents challenges due to the presence of two chiral centers. Patent US7119211B2 describes a resolution-based approach for analogous 3-(methylamino)propan-1-ol derivatives using chiral resolving agents like mandelic acid . Adapting this methodology:

-

Racemic synthesis:

-

Condensation of cyclohexanone with methylamine followed by reduction yields racemic 3-methylamino-cyclohexanol.

-

Reaction:

-

-

Diastereomeric salt formation:

-

Treatment with (R)-mandelic acid preferentially crystallizes the (1R,3R)-enantiomer as a diastereomeric salt.

-

Free base liberation via alkaline hydrolysis.

-

Asymmetric Catalysis

Alternative routes employing asymmetric hydrogenation or enzymatic kinetic resolution may offer higher enantiomeric excess (ee). For example:

-

Enzymatic transamination: Use of ω-transaminases to selectively aminate 3-ketocyclohexanol precursors .

-

Chiral catalysts: Rhodium complexes with DuPhos ligands for enantioselective reduction of imine intermediates.

Comparative synthesis routes:

| Method | Yield (%) | ee (%) | Cost Efficiency |

|---|---|---|---|

| Chiral resolution | 35–40 | >98 | Moderate |

| Enzymatic resolution | 50–60 | 99 | High |

| Asymmetric hydrogenation | 70–75 | 95–98 | Low |

Analytical Characterization Challenges

Chromatographic Separation

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is essential for resolving (1R,3R) from other stereoisomers. Typical conditions:

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Chiralpak IC-3 | Hexane:IPA (90:10) | 12.4 |

| Lux Amylose-2 | Ethanol:H₂O (80:20) | 18.7 |

Spectroscopic Identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume